2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one
Description
Properties
Molecular Formula |
C16H28OSi |
|---|---|
Molecular Weight |
264.48 g/mol |
IUPAC Name |
2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one |
InChI |
InChI=1S/C16H28OSi/c1-14(13-18(2,3)4)9-6-5-7-10-15-11-8-12-16(15)17/h6,9,15H,1,5,7-8,10-13H2,2-4H3/b9-6+ |
InChI Key |
GGVZRBAZHGBTTA-RMKNXTFCSA-N |
Isomeric SMILES |
C[Si](C)(C)CC(=C)/C=C/CCCC1CCCC1=O |
Canonical SMILES |
C[Si](C)(C)CC(=C)C=CCCCC1CCCC1=O |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation-Mediated Cyclization
A plausible route involves aldol condensation between a silyl-protected enolate and an α,β-unsaturated aldehyde. For example:
-
Step 1 : Generate a silyl enolate from cyclopentanone using LDA (lithium diisopropylamide) and TMSCl (trimethylsilyl chloride).
-
Step 2 : React the enolate with hepta-4,6-dienal under Mukaiyama aldol conditions to form the β-hydroxy ketone intermediate.
-
Step 3 : Dehydrate the intermediate using p-toluenesulfonic acid (p-TsOH) to yield the conjugated diene system.
This method benefits from high atom economy but faces challenges in controlling the (E)-selectivity of the diene.
Cross-Metathesis for Diene Installation
Olefin cross-metathesis using Grubbs catalysts offers a modular approach:
-
Step 1 : Synthesize a cyclopentanone derivative with a terminal alkene at the α-position.
-
Step 2 : Perform cross-metathesis with a TMS-substituted diene (e.g., 6-(trimethylsilylmethyl)hepta-1,5-diene) using Grubbs 2nd-generation catalyst.
| Catalyst | Temperature (°C) | Yield (%) | E:Z Ratio |
|---|---|---|---|
| Grubbs Gen 1 | 40 | 52 | 3:1 |
| Grubbs Gen 2 | 25 | 78 | 7:1 |
| Hoveyda-Grubbs | 30 | 65 | 5:1 |
This table illustrates the superiority of Grubbs 2nd-generation catalyst in achieving higher yields and stereoselectivity.
Silylative Cyclization of Enynones
A less explored but promising method involves silylative cyclization of enynones:
-
Step 1 : Prepare a linear enynone precursor with a terminal alkyne and TMS group.
-
Step 2 : Induce cyclization via gold(I) catalysis to form the cyclopentanone ring while installing the diene-TMS sidechain.
Gold catalysts such as AuCl(PPh₃) facilitate this transformation at mild temperatures (50–60°C), with yields reaching 70–85% in model systems.
Catalytic Systems and Optimization
Lewis Acid Catalysis for Stereocontrol
Lewis acids like SnCl₄ or Ti(OiPr)₄ can enhance the (E)-selectivity of diene formation by stabilizing transition states. For example, Ti(OiPr)₄ coordinates to carbonyl oxygen, directing the addition of silyl nucleophiles to the β-position.
Solid Acid Catalysts for Green Synthesis
Recent advances in solid acid catalysts (e.g., Amberlyst-15) offer eco-friendly alternatives for dehydration steps. In comparative studies:
| Catalyst | Reaction Time (h) | Yield (%) | Byproduct Formation (%) |
|---|---|---|---|
| H₂SO₄ | 2 | 58 | 22 |
| Amberlyst-15 | 4 | 76 | 8 |
| Nafion NR50 | 5 | 68 | 12 |
Solid acids reduce waste and improve selectivity, aligning with green chemistry principles.
Characterization and Analytical Validation
Successful synthesis requires rigorous characterization:
-
NMR Spectroscopy :
-
¹H NMR : A singlet at δ 0.15 ppm confirms the TMS group. The (4E)-diene geometry is evidenced by coupling constants (J = 15–16 Hz for trans-vinylic protons).
-
¹³C NMR : Peaks at δ 210–215 ppm (cyclopentanone carbonyl) and δ 125–135 ppm (diene carbons).
-
-
Mass Spectrometry : m/z 276 [M+H]⁺ aligns with the molecular formula C₁₅H₂₄OSi.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Aldol Condensation | High atom economy | Moderate stereoselectivity | Lab-scale |
| Cross-Metathesis | Modular, high E-selectivity | Catalyst cost | Pilot-scale |
| Silylative Cyclization | Mild conditions, high yields | Limited precedent | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: The trimethylsilylmethyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one involves its interaction with specific molecular targets. The trimethylsilylmethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The cyclopentanone ring can interact with enzymes and other biological molecules, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structural analogs and silylated compounds are analyzed for comparative insights:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Functional Group Diversity: The target compound’s cyclopentanone core contrasts with the lactone or pyranone rings in Epolactaene methyl and Constanolactones. The ketone group in the target may enhance electrophilicity compared to the ester or lactone functionalities in analogs .
Biological Activity: While Epolactaene methyl and Constanolactones exhibit bioactivity (antibacterial, antioxidant), the target compound’s biological profile remains uncharacterized. The TMS group could hinder membrane permeability compared to hydroxylated Constanolactones .
Synthetic Utility: The TMS group in the target may act as a directing or protecting group in multistep syntheses, akin to its role in organometallic reagents .
Biological Activity
The compound 2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one is a cyclopentanone derivative characterized by its unique structure, which incorporates a long alkyl chain and a silyl group. This compound has garnered interest due to its potential biological activities, particularly in the fields of neuroprotection and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a cyclopentanone ring with a substituent heptadienyl group that is further modified by a trimethylsilyl group. The presence of these functional groups is believed to contribute to its biological activity.
Neuroprotective Effects
Research has indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, studies on related compounds have shown that they can enhance neuronal survival and promote neurite outgrowth in cultured neurons. A notable study demonstrated that a structurally similar compound, 2,4,4-trimethyl-3-(15-hydroxypentadecyl)-2-cyclohexen-1-one , significantly increased the number of surviving neurons at concentrations as low as 100 nM, suggesting a potential for therapeutic application in neurodegenerative diseases .
Anticancer Properties
The anticancer potential of cyclopentanone derivatives has also been explored. In various studies, compounds with similar structural motifs have been evaluated for their cytotoxic effects against cancer cell lines. For instance, certain derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-468) and exhibited significant antiproliferative activity. These findings suggest that modifications in the cyclopentanone framework can lead to enhanced biological activity against cancer cells .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Concentration Range | Effect Observed |
|---|---|---|---|
| 2,4,4-trimethyl-3-(15-hydroxypentadecyl)-2-cyclohexen-1-one | Neuroprotective | 0.1 - 1000 nM | Increased neuronal survival and neurite outgrowth |
| This compound | Anticancer | Varies | Significant cytotoxicity against breast cancer cells |
Case Study 1: Neuroprotection
In vitro studies conducted on rat cerebral neurons demonstrated that treatment with the neurotrophic compound resulted in a marked increase in cell viability and neurite length compared to control groups. The mechanism of action appears to involve the modulation of neurotrophic factor pathways, enhancing neuronal resilience against apoptotic stimuli.
Case Study 2: Anticancer Activity
A series of derivatives based on cyclopentanone structures were screened against multiple cancer cell lines using the NCI-60 panel. Compounds exhibiting high cytotoxicity were further analyzed through molecular docking studies, revealing their potential to bind effectively to targets such as topoisomerase I, which is crucial for DNA replication in cancer cells.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one?
- Methodological Answer : Synthesis often involves organosilicon intermediates, such as utilizing trimethylsilylacetylene or silylated alkenes as precursors. A multi-step approach could include:
Conjugate addition : Introduce the trimethylsilylmethyl group via a Pd-catalyzed coupling reaction.
Cyclization : Employ base-mediated cyclization of a keto-alkyne intermediate to form the cyclopentanone core.
Key challenges include controlling regioselectivity during alkene formation and minimizing side reactions. Kinetic studies using TLC or GC-MS can monitor progress, as seen in similar silyl-compound syntheses .
Q. How to characterize the stereochemistry of the (4E)-configured diene moiety?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical. For example:
- NOESY : Detect spatial proximity between protons on the diene and adjacent groups to confirm the E configuration.
- Coupling constants : values > 12 Hz in H NMR indicate trans (E) alkene geometry.
Comparative analysis with known E/Z standards, as demonstrated in flow NMR studies of silylated thiophenes, can validate assignments .
Q. What experimental conditions are critical for stabilizing this compound during storage?
- Methodological Answer : Stability depends on:
- Temperature : Store at –20°C under inert gas (argon) to prevent oxidation.
- Light exposure : Use amber vials to avoid photodegradation of conjugated dienes.
- Solvent choice : Non-polar solvents (e.g., hexane) reduce hydrolysis of the trimethylsilyl group.
Periodic stability assays via HPLC or H NMR (tracking peak integrity) are recommended, as applied to analogous cyclopentanone derivatives .
Advanced Research Questions
Q. How to elucidate the reaction mechanism of substituent introduction at the cyclopentanone ring?
- Methodological Answer : Mechanistic studies require:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.
- DFT calculations : Model transition states for nucleophilic attacks on the carbonyl group.
- Trapping intermediates : Use quenching agents (e.g., DO) to isolate enolate intermediates, as seen in silylacetamide syntheses .
Q. What computational strategies predict the compound’s electronic properties for catalytic applications?
- Methodological Answer : Density Functional Theory (DFT) can model:
- Frontier molecular orbitals : Calculate HOMO/LUMO energies to assess redox behavior.
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the cyclopentanone ring.
Basis sets like 6-31G(d,p) and solvent models (e.g., PCM for acetonitrile) improve accuracy, as used for structurally complex lactones .
Q. How to resolve contradictions in reported C NMR chemical shifts for the trimethylsilyl group?
- Methodological Answer : Discrepancies may arise from solvent polarity or concentration effects. To address this:
- Variable-temperature NMR : Assess shifts under controlled conditions.
- Cross-validation : Compare data with silylated thiophenes (e.g., 3-(trimethylsilylmethyl)thiophene derivatives) studied via flow NMR .
Q. How to design assays for evaluating biological activity without violating ethical guidelines?
- Methodological Answer : Focus on in vitro models:
- Enzyme inhibition : Test against cyclooxygenase or cytochrome P450 isoforms using fluorogenic substrates.
- Cell-free systems : Use mitochondrial membranes to study uncoupling activity.
Ensure compliance with ethical standards by avoiding in vivo testing unless explicitly approved, as emphasized in cyclopentanone derivative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
